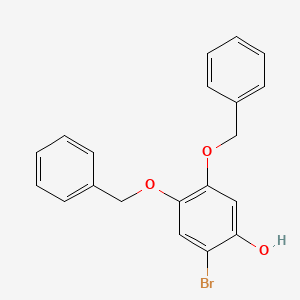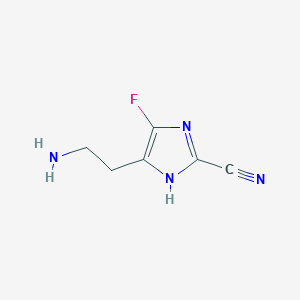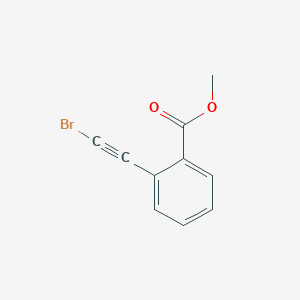
Benzoicacid,2-(2-bromoethynyl)-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(2-bromoethynyl)-, methyl ester is an organic compound with the molecular formula C10H7BrO2. This compound is characterized by the presence of a benzoic acid core substituted with a 2-(2-bromoethynyl) group and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-bromoethynyl)-, methyl ester typically involves the bromination of ethynylbenzoic acid derivatives. One common method involves the reaction of phenylacetylene with N-bromosuccinimide (NBS) in the presence of silver nitrate (AgNO3) in acetone at room temperature. This reaction yields the desired bromoethynyl product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(2-bromoethynyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Benzoic acid, 2-(2-bromoethynyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(2-bromoethynyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromoethynyl group can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release benzoic acid. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’-chloroacetophenone: Another brominated compound with similar reactivity.
2-Bromoethyl benzoate: Shares the benzoic acid core but differs in the substituent groups.
Uniqueness
Benzoic acid, 2-(2-bromoethynyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzoic acid derivatives. Its combination of a bromoethynyl group and a methyl ester makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
methyl 2-(2-bromoethynyl)benzoate |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,1H3 |
InChI Key |
APBBZSXZQUQKNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


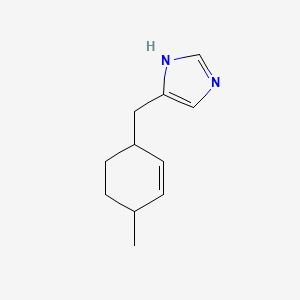
![N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide](/img/structure/B12815989.png)
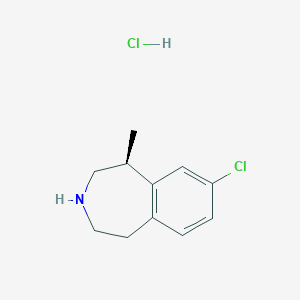
![2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)

![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrochloride](/img/structure/B12815999.png)
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12816004.png)
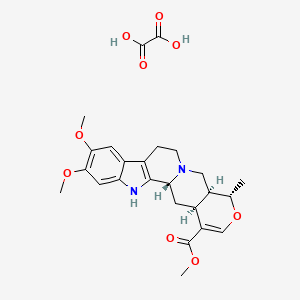
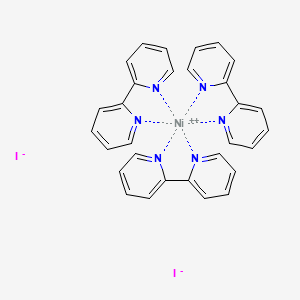
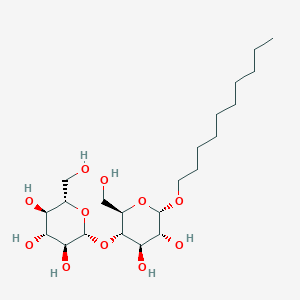
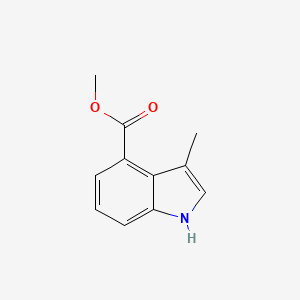
![rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12816031.png)
